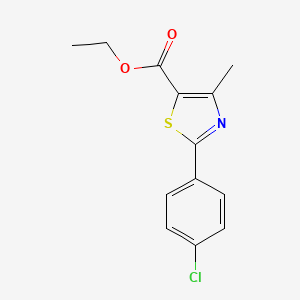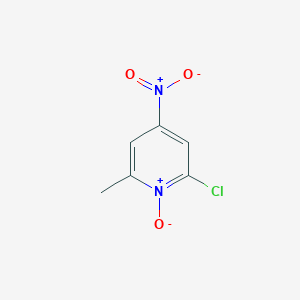
2-Chloro-6-methyl-4-nitropyridine 1-oxide
概要
説明
“2-Chloro-6-methyl-4-nitropyridine 1-oxide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C6H5ClN2O3 .
Molecular Structure Analysis
The nitro group in the compound is essentially coplanar with the aromatic ring . The molecular packing exhibits a herringbone pattern . The molecular formula is C6H5ClN2O3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-6-methyl-4-nitropyridine 1-oxide” is 188.57 g/mol . It has a topological polar surface area of 71.3 Ų .科学的研究の応用
Structural Analysis
2-Chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives are extensively studied for their molecular structures, often determined through methods like gas-phase electron diffraction, X-ray crystallography, and vibrational spectroscopy. These compounds exhibit unique molecular conformations, contributing valuable insights into intermolecular interactions, hydrogen bonding, and molecular geometry (Chiang & Song, 1983), (Ban-Oganowska et al., 2001).
Crystal Engineering and Nonlinear Optics
These compounds are pivotal in crystal engineering, especially for developing materials with quadratic nonlinear optical behavior. Their molecular complexation and alignment of chromophores, studied through methods like second harmonic generation (SHG) and X-ray topography, are crucial for applications in nonlinear optics (Muthuraman et al., 2001).
NMR Spectral and Theoretical Studies
NMR spectroscopy, coupled with theoretical calculations, provides profound insights into the electronic structure and dynamics of these molecules. These studies are instrumental in understanding the chemical shifts, molecular stability, and intramolecular interactions within these compounds (Laihia et al., 2006).
Vibrational Studies and Material Characterization
Vibrational studies, including IR and Raman spectroscopy, along with X-ray diffraction, are used to analyze the molecular and crystal structures. These studies shed light on the role of substituents in altering molecular arrangements and intermolecular interactions, which are crucial for materials science and engineering (Lorenc et al., 2012).
Safety And Hazards
The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . In case of exposure, it is recommended to flush the eyes, remove to fresh air, and wash out the mouth with copious amounts of water .
Relevant Papers The relevant papers retrieved include a study on the observation of attractive intermolecular C–H⋯O interaction in the compound and a two-step continuous flow synthesis of 4-Nitropyridine .
特性
IUPAC Name |
2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTROWSASXESEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372852 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-nitropyridine 1-oxide | |
CAS RN |
40314-84-9 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)


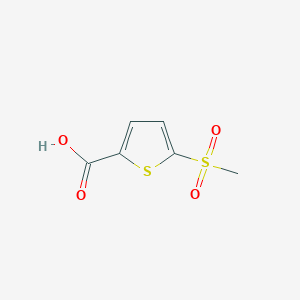
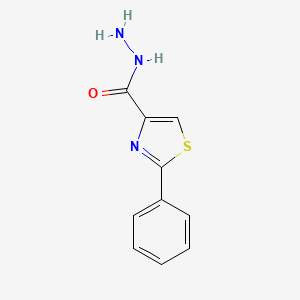


![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)

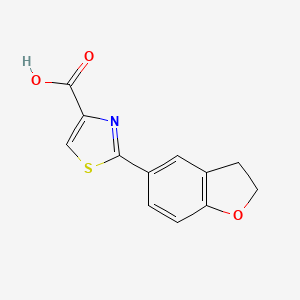
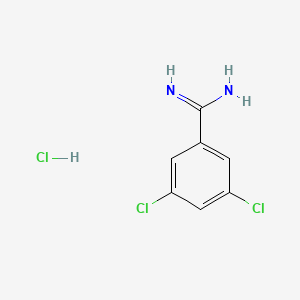
![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)
